{7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone” is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone” can be achieved through a multi-step process involving the formation of the triazolopyrimidine core followed by functionalization with the benzyloxyphenyl and morpholinylmethanone groups. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and eco-friendly conditions can be advantageous for industrial applications, as they offer shorter reaction times and higher yields . Additionally, the scalability of the reaction and the functional group tolerance make this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound “{7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The benzyloxyphenyl group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The morpholinylmethanone moiety can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, dihydrotriazolopyrimidines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
Medicine
In medicinal chemistry, “{7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone” has been investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to modulate specific molecular targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics .
Mechanism of Action
The mechanism of action of “{7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone” involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group and the morpholinylmethanone moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The triazolopyrimidine core is responsible for the overall stability and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused triazole and thiadiazine ring system and are known for their diverse pharmacological activities.
1,2,4-Triazolo[1,5-a][1,3,5]triazin-7(3H)-ones: These compounds have a triazolotriazine core and are used in antiviral and anticancer research.
Uniqueness
The uniqueness of “{7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone” lies in its specific combination of functional groups, which confer distinct biological and chemical properties. The presence of the benzyloxyphenyl group and the morpholinylmethanone moiety enhances its binding affinity and specificity towards molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H25N5O3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
[5-methyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C24H25N5O3/c1-17-21(23(30)28-11-13-31-14-12-28)22(29-24(27-17)25-16-26-29)19-7-9-20(10-8-19)32-15-18-5-3-2-4-6-18/h2-10,16,22H,11-15H2,1H3,(H,25,26,27) |
InChI Key |
AHGJCGMZLVHYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.